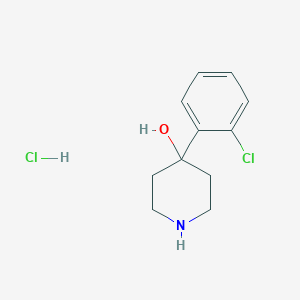

4-(2-Chlorophenyl)piperidin-4-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

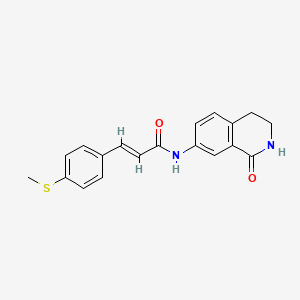

The compound "4-(2-Chlorophenyl)piperidin-4-ol hydrochloride" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. The presence of the chlorophenyl group suggests potential for biological activity, and the hydrochloride indicates it is a salt form, likely enhancing its solubility in polar solvents.

Synthesis Analysis

The synthesis of related piperidine compounds involves various strategies. For instance, the reaction of optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine yields optically active 4-hydroxyalk-2-enenitriles . Another synthesis method involves stirring 1-(3-Chlorophenyl)piperazine hydrochloride with 3-chloropropanal by reductive amination . These methods indicate that the synthesis of chlorophenyl piperidine derivatives can be achieved through nucleophilic substitution reactions and reductive amination, which may be applicable to the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of chlorophenyl piperidine derivatives has been characterized using various spectroscopic techniques. For example, NMR spectral data indicate that N-acylpiperidin-4-ones prefer to exist in an equilibrium between twist boat conformations . X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing details such as the monoclinic crystal system and specific point groups . These studies suggest that "this compound" would likely have a well-defined conformation and crystal structure that could be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of chlorophenyl piperidine derivatives can be inferred from studies on similar compounds. For instance, the reactivity of the molecule has been analyzed using natural bond orbital analysis, which provides insights into hyperconjugative interactions and charge delocalization . Theoretical calculations, such as HOMO-LUMO energy gaps, can predict the chemical hardness and potential of these compounds . These analyses are crucial for understanding the types of chemical reactions "this compound" may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl piperidine derivatives have been extensively studied. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, providing information on hydrogen bonding and electrostatic interactions . Theoretical and experimental investigations have revealed insights into the electronic, molecular, and biological properties of these compounds . Such studies would be essential for a comprehensive understanding of the physical and chemical properties of "this compound".

Relevant Case Studies

Several case studies have demonstrated the biological activity of chlorophenyl piperidine derivatives. Compounds with similar structures have shown significant antibacterial and antifungal activity , and metabolic activity in obese rats . Additionally, molecular docking studies have been carried out to predict the interaction of these compounds with biological targets, such as Prostate specific membrane protein . These case studies provide a basis for the potential biological applications of "this compound".

Scientific Research Applications

Identification and Quantification in Drug Substances

The paper by Liu et al. (2020) discusses the isolation, identification, and quantification of impurities in cloperastine hydrochloride, a piperidine derivative used for cough treatment. This study provides insights into the chemical analysis and quality control of substances related to 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride in pharmaceutical applications. The identification of impurities helps in ensuring the purity and efficacy of the drug substance (Liu et al., 2020).

Synthesis of Piperidine Derivatives

Rui (2010) presents a study on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials. This research offers valuable information on the synthesis process of piperidine derivatives and their potential applications in various fields including medicinal chemistry and drug development (Rui, 2010).

Crystallography and Molecular Structure

The crystallography and molecular structure of loperamide monohydrate, which shares structural similarities with piperidin-4-ols, are discussed by Jasinski et al. (2012). The study provides detailed information on the molecular arrangement, hydrogen bonding, and structural interactions, which are crucial for understanding the physicochemical properties and potential applications of similar compounds (Jasinski et al., 2012).

Ultrasound-promoted Synthesis

Rajesh et al. (2012) explore the ultrasound-promoted synthesis of novel bipodal and tripodal piperidin-4-ones and their conversion to piperidin-4-ols using silica chloride. This innovative approach highlights the use of ultrasound in chemical synthesis, offering a potentially more efficient and eco-friendly method for producing piperidin-4-ols and their derivatives (Rajesh et al., 2012).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(2-Chlorophenyl)piperidin-4-ol hydrochloride is the human H3 receptor . This receptor is a histamine receptor that belongs to the family of G-protein coupled receptors. It plays a crucial role in the release of neurotransmitters and has been implicated in a variety of functions, including cognition, sleep-wake cycle regulation, and pain perception .

Mode of Action

The compound acts as an antagonist at the human H3 receptor . As an antagonist, it binds to the receptor and blocks its activation by histamine, thereby inhibiting the receptor’s function . This interaction leads to changes in the release of neurotransmitters, affecting various physiological processes .

Biochemical Pathways

Given its antagonistic action on the h3 receptor, it likely impacts thehistaminergic system . This system plays a key role in the regulation of sleep-wake cycles, appetite, cognition, and other functions. By blocking the H3 receptor, the compound could disrupt these processes .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effect on the H3 receptor. By blocking this receptor, the compound could alter neurotransmitter release, leading to changes in various physiological processes, such as cognition and sleep-wake regulation .

properties

IUPAC Name |

4-(2-chlorophenyl)piperidin-4-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c12-10-4-2-1-3-9(10)11(14)5-7-13-8-6-11;/h1-4,13-14H,5-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAWCDNDWQTMIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2Cl)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860228-33-7 |

Source

|

| Record name | 4-(2-chlorophenyl)piperidin-4-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)

![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2500359.png)

![Ethyl 2,2-bis[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate](/img/structure/B2500366.png)

![Cyclohexyl{[2-ethoxy-5-(methylethyl)phenyl]sulfonyl}methylamine](/img/structure/B2500367.png)

![4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzoic acid](/img/structure/B2500371.png)